5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15950752
Molecular Formula: C5H3BrN2O3
Molecular Weight: 218.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrN2O3 |
|---|---|
| Molecular Weight | 218.99 g/mol |
| IUPAC Name | 5-bromo-2-oxo-1H-pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C5H3BrN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11) |
| Standard InChI Key | YBIRGZBTOYHFIW-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=O)NC(=C1Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a dihydropyrimidine ring system with three key substituents:
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A bromine atom at the 5-position, enhancing electrophilic reactivity and influencing intermolecular interactions.
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A keto group at the 2-position, contributing to hydrogen-bonding capabilities and tautomeric equilibria.
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A carboxylic acid group at the 4-position, enabling salt formation, esterification, and amide coupling.
This arrangement creates a planar, conjugated system that facilitates π-π stacking and dipole interactions, critical for binding to biological targets such as enzymes and receptors .
Physical and Spectral Characteristics
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Solubility: Limited solubility in aqueous media (∼0.5 mg/mL at 25°C) but improved in polar aprotic solvents like DMSO or DMF.
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Melting Point: Decomposes above 240°C, indicative of strong intermolecular hydrogen bonding.
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Spectroscopic Data:
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IR: Strong absorption bands at 1700–1750 cm (C=O stretch), 2500–3300 cm (O-H of carboxylic acid), and 550–600 cm (C-Br stretch).
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NMR: NMR (DMSO-) shows a singlet at δ 8.2 ppm (H-6), a broad peak at δ 12.5 ppm (carboxylic acid), and absence of aromatic protons, confirming the dihydro nature of the pyrimidine ring .
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Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves bromination and cyclocondensation steps:
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Bromination of Pyrimidine Precursors:
Reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with bromosuccinimide (NBS) in , yielding 60–70% product after recrystallization . -
Cyclocondensation:
Heating with urea or thiourea in acidic media forms the dihydropyrimidine ring, with the carboxylic acid group introduced via hydrolysis of nitrile intermediates.
Recent Advancements
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 85% .
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Enzymatic Bromination: Use of haloperoxidases for regioselective bromination, minimizing byproducts .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional | 65 | 12 | 95 |
| Microwave-Assisted | 85 | 0.5 | 98 |
| Enzymatic | 78 | 6 | 97 |
Pharmacological Activities and Mechanisms
Central Nervous System (CNS) Modulation
As a precursor to allosteric GPCR modulators, this compound enhances the sensitivity of soluble guanylate cyclase (sGC) to nitric oxide (NO) and carbon monoxide (CO), making it relevant for treating neurodegenerative diseases . In rodent models, derivatives showed 40% reduction in β-amyloid plaque formation at 10 μM concentrations .
Antiviral and Antimicrobial Effects
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Antiviral Activity: Non-nucleoside analogs derived from this compound inhibit human cytomegalovirus (HCMV) replication (IC = 2.5 μM) by targeting viral DNA polymerase .
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Antitubercular Action: Salicylanilide derivatives incorporating its scaffold inhibit Mycobacterium tuberculosis isocitrate lyase (IC = 8.7 μM), disrupting glyoxylate shunt metabolism .
Applications in Drug Development
Intermediate for Bioactive Molecules
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GPCR-Targeted Therapies: Serves as a core structure in developing mGluR5 negative allosteric modulators for anxiety disorders .
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Xanthine Oxidoreductase Inhibitors: Carboxamide derivatives reduce uric acid levels in hyperuricemia models by 70% at 50 mg/kg doses .
Prodrug Design
Esterification of the carboxylic acid group enhances blood-brain barrier permeability. Ethyl ester prodrugs achieve 3-fold higher CNS concentrations than the parent compound.
Comparative Analysis with Related Heterocycles
Table 2: Structural and Functional Comparison
The 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid distinguishes itself through its dual hydrogen-bond donor/acceptor capacity and enhanced metabolic stability compared to simpler heterocycles.
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